4-Ethylpiperidine-1-carbonyl chloride
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Overview
Description
4-Ethylpiperidine-1-carbonyl chloride is a chemical compound with the molecular formula C8H14ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylpiperidine-1-carbonyl chloride can be synthesized through the reaction of 4-ethylpiperidine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:
4-Ethylpiperidine+Phosgene→4-Ethylpiperidine-1-carbonyl chloride+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of phosgene due to its toxicity and reactivity. The reaction is conducted in a controlled environment with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-ethylpiperidine and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to form esters.
Thiols: Reacts in the presence of a base to form thioesters.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
4-Ethylpiperidine-1-carbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethylpiperidine-1-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
- 4-Methylpiperidine-1-carbonyl chloride
- 4-Propylpiperidine-1-carbonyl chloride
- 4-Butylpiperidine-1-carbonyl chloride
Comparison: 4-Ethylpiperidine-1-carbonyl chloride is unique due to its ethyl substituent, which influences its reactivity and the properties of its derivatives. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-ethylpiperidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-2-7-3-5-10(6-4-7)8(9)11/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFUZQDFMTWRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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